5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1228666-29-2
VCID: VC3374360
InChI: InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=CC2=CC(=CN=C2N1)Br
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1228666-29-2

Cat. No.: VC3374360

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine - 1228666-29-2

Specification

CAS No. 1228666-29-2
Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key LEBUTEDILHIQJK-UHFFFAOYSA-N
SMILES CCC1=CC2=CC(=CN=C2N1)Br
Canonical SMILES CCC1=CC2=CC(=CN=C2N1)Br

Introduction

Chemical Structure and Physical Properties

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine features a bicyclic structure with fused pyrrole and pyridine rings. It has a molecular formula of C9H9BrN2 and a CAS registry number of 1228666-29-2 . The compound possesses specific structural features that distinguish it from other pyrrolo[2,3-b]pyridine derivatives:

  • A bromine atom at position 5 of the pyridine ring

  • An ethyl substituent at position 2 of the pyrrole ring

  • An unsubstituted nitrogen at position 1 (the pyrrole nitrogen)

These structural elements contribute to its chemical reactivity and potential biological activity. Based on analysis of similar compounds, the physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be estimated as shown in Table 1.

Table 1: Estimated Physical Properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

PropertyValueBasis of Estimation
Molecular Weight~225.1 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar derivatives
LogP~3.5-4.0Comparison with related compounds
SolubilityHigher in organic solvents than waterBased on lipophilicity
Density~2.0-2.5 g/cm³Comparison with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (2.4 g/cm³)

The bromine substitution significantly influences the compound's physical properties, including its molecular weight, density, and partitioning behavior in different solvents. The ethyl group contributes to increased lipophilicity compared to non-alkylated or methyl-substituted analogs.

Synthesis Methods and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is determined by several structural features:

  • The bromine at position 5 provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings

  • The pyrrole nitrogen (position 1) can undergo N-alkylation or N-acylation reactions

  • The ethyl group at position 2 can participate in oxidation reactions or serve as a site for further functionalization

  • Positions 3, 4, and 6 remain available for electrophilic or metallation-directed substitutions

Based on the reactivity of similar compounds, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine would likely undergo the following reactions:

Table 2: Predicted Reactivity Profile of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Reaction TypeReactive SitePotential ReagentsExpected Products
Cross-couplingC5-BrPd catalysts, boronic acids5-Substituted derivatives
N-AlkylationN1-HAlkyl halides, base1,2-Disubstituted derivatives
C-H ActivationC3, C4, C6Transition metal catalystsMulti-substituted derivatives
ReductionC2-C3 bondH2, catalyst2,3-Dihydro derivatives similar to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

These reactions could be valuable for creating libraries of compounds for biological screening and for the synthesis of more complex molecules with potential pharmaceutical applications.

Biological Activity and Applications

Structure-Activity Relationships

The specific substitution pattern of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine could confer unique biological properties compared to other pyrrolo[2,3-b]pyridine derivatives. Table 3 presents a comparative analysis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with structurally related compounds and their potential biological implications.

Table 3: Comparative Analysis of Related Pyrrolo[2,3-b]pyridine Derivatives

CompoundKey Structural DifferencesPotential Impact on Biological Activity
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridineReference compoundBaseline for comparison
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineMethyl at N1 instead of ethyl at C2Different binding orientation in target proteins
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridineIodo at C2 instead of ethylPotentially more reactive, suitable as synthetic intermediate
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineReduced pyrrole ringDifferent conformational flexibility affecting binding

The relative solubility properties of these compounds also differ, with 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine showing a solubility ratio of 0.71 compared to some related derivatives, reflecting the impact of the ethyl substituent on its physicochemical properties.

Research and Industrial Applications

Beyond potential pharmaceutical applications, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine may serve several research and industrial purposes:

  • As a building block for the synthesis of more complex heterocyclic compounds

  • As a chemical probe for studying biological systems, particularly kinase signaling pathways

  • As an intermediate in the development of materials with specific electronic or optical properties

  • In the development of agrochemicals, as many heterocyclic compounds show pesticidal activities

Spectroscopic Characterization

The spectroscopic properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be predicted based on the characteristics of similar compounds. These properties are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H NMR spectrum of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine would likely show:

  • A broad singlet for the N-H proton (δ ~10-11 ppm)

  • Aromatic proton signals for positions 4 and 6 (δ ~7-8.5 ppm)

  • A singlet for the C3 proton (δ ~6.5-7 ppm)

  • A quartet for the CH2 of the ethyl group (δ ~2.7-3.0 ppm)

  • A triplet for the CH3 of the ethyl group (δ ~1.2-1.4 ppm)

The 13C NMR spectrum would display signals for all nine carbon atoms, with the C5 carbon bearing the bromine appearing significantly deshielded.

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of approximately 225 g/mol, with a characteristic isotope pattern due to the presence of bromine (approximately equal intensity peaks at M and M+2).

Comparative Solubility and Partition Coefficients

The solubility characteristics of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine are influenced by its substituents. Comparison with related compounds provides insights into how structural modifications affect physicochemical properties.

Table 4: Comparison of Solubility Parameters Among Related Compounds

CompoundRelative SolubilityPartition Coefficient (LogP)
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine0.71~3.8 (estimated)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineVariable depending on solvent~3.0 (estimated)
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridineHigher in non-polar solvents4.31
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateLower due to polar ester groupNot reported

The variation in solubility between 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and other derivatives demonstrates how structural modifications, particularly the alkyl substituent, can impact physicochemical properties.

Research Gaps and Future Directions

Despite the potential interest in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, several research gaps exist:

  • Comprehensive physicochemical characterization specific to this compound

  • Evaluation of its biological activities, particularly as a kinase inhibitor

  • Development of efficient and scalable synthesis methods

  • Structure-activity relationship studies to optimize biological activity

Future research could address these gaps through:

  • Detailed spectroscopic and crystallographic studies

  • Biological screening against various targets, especially kinases

  • Exploration of novel synthetic routes with improved yields and selectivity

  • Computational studies to predict interactions with biological targets

  • Investigation of structure-property relationships for materials science applications

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